N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine
Description
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine is a complex organic compound featuring a quinazoline core, a morpholine ring, and a cyclobutyl group
Properties
IUPAC Name |
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-3-26-16-11-20(12-16,24-7-9-25-10-8-24)13-21-19-17-6-4-5-15(2)18(17)22-14-23-19/h4-6,14,16H,3,7-13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWPNYCBFNQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CNC2=NC=NC3=C(C=CC=C32)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction, often using cyclobutene and a suitable catalyst.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution, where a morpholine derivative reacts with a halogenated intermediate.
Final Assembly: The final compound is assembled by coupling the quinazoline core with the morpholine-cyclobutyl intermediate under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and morpholine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the quinazoline core, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the ethoxy group under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the morpholine and ethoxy groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted morpholine derivatives with various nucleophiles.
Scientific Research Applications
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in oncology, due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism by which N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine exerts its effects involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets, which ultimately inhibits cell proliferation and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: Another quinazoline derivative with a morpholine ring, used as a kinase inhibitor.
Gefitinib: A well-known quinazoline-based kinase inhibitor used in cancer therapy.
Uniqueness
N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-8-methylquinazolin-4-amine is unique due to its specific structural features, such as the ethoxy group and the cyclobutyl ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
